molecular formula C18H15BrO3S B6434453 naphthalen-1-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2419248-71-6

naphthalen-1-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B6434453
CAS No.: 2419248-71-6
M. Wt: 391.3 g/mol
InChI Key: SYVKYMRFKOUAKS-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates This compound is characterized by the presence of a naphthalene ring attached to a benzene ring that is substituted with bromine and methyl groups The sulfonate group is attached to the benzene ring, making it a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-1-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves the reaction of naphthalen-1-ol with 5-bromo-2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The naphthalene ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products:

    Substitution: Formation of naphthalen-1-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalen-1-yl 5-bromo-2,4-dimethylbenzenesulfonic acid.

Scientific Research Applications

Naphthalen-1-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: It may be used in the study of enzyme inhibition and protein interactions due to its sulfonate group.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of naphthalen-1-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The naphthalene ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

    Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate: Similar structure but with the naphthalene ring attached at the 2-position.

    Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate: Similar structure but with different positions of the bromine and methyl groups.

Uniqueness: Naphthalen-1-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

naphthalen-1-yl 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3S/c1-12-10-13(2)18(11-16(12)19)23(20,21)22-17-9-5-7-14-6-3-4-8-15(14)17/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVKYMRFKOUAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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